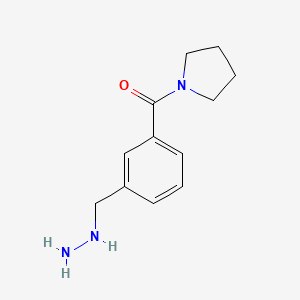
Adenosine, 2-iodo-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 2-iodo-N-methyl- is a modified nucleoside with the molecular formula C11H14IN5O4. It is a derivative of adenosine, where the hydrogen atom at the 2-position of the adenine ring is replaced by an iodine atom, and the nitrogen atom at the 6-position is methylated.
Métodos De Preparación
The synthesis of adenosine, 2-iodo-N-methyl- typically involves the iodination of adenosine followed by methylation. One common method involves treating adenosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 2-position. The resulting 2-iodoadenosine is then methylated using methyl iodide in an anhydrous alkaline medium at low temperatures (0°C) for several hours. The major products of this reaction are monomethylated adenosine at either the 2’-O or 3’-O position, with the 2’-O-methyladenosine being the preferred product .
Análisis De Reacciones Químicas
Adenosine, 2-iodo-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Methylation: As mentioned, methylation is a key reaction in its synthesis. Common reagents used in these reactions include iodine, methyl iodide, and various oxidizing agents. .
Aplicaciones Científicas De Investigación
Adenosine, 2-iodo-N-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is used in biochemical studies to understand the role of modified nucleosides in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of nucleoside analogs for various industrial applications
Mecanismo De Acción
The mechanism of action of adenosine, 2-iodo-N-methyl- involves its interaction with specific molecular targets, such as adenosine receptors. These receptors are G-protein coupled receptors that mediate various physiological responses. The compound can modulate neuronal activity, influence neurotransmitter release, and affect cellular energy metabolism by interacting with these receptors .
Comparación Con Compuestos Similares
Adenosine, 2-iodo-N-methyl- is unique due to the presence of both an iodine atom and a methyl group. Similar compounds include:
2-Iodoadenosine: Lacks the methyl group.
N6-Methyladenosine: Lacks the iodine atom.
2-Chloro-N6-methyladenosine: Contains a chlorine atom instead of iodine. These compounds share some chemical properties but differ in their reactivity and biological activity, highlighting the uniqueness of adenosine, 2-iodo-N-methyl-
Propiedades
Número CAS |
377774-42-0 |
|---|---|
Fórmula molecular |
C11H14IN5O4 |
Peso molecular |
407.16 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[2-iodo-6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14IN5O4/c1-13-8-5-9(16-11(12)15-8)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
VAALRCZOBOJZJI-KQYNXXCUSA-N |
SMILES isomérico |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)

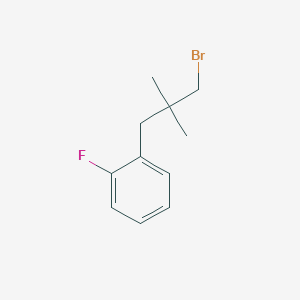
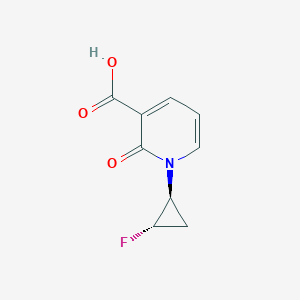
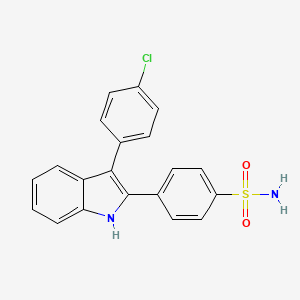
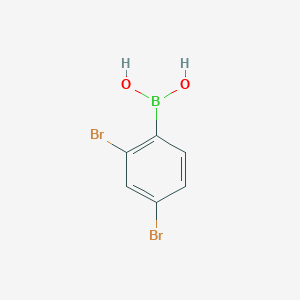
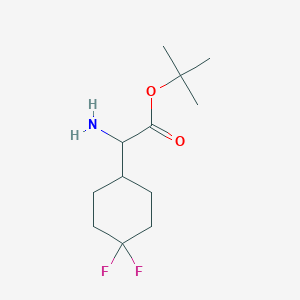


![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)

